molecular formula C21H44OSiSn B14428217 Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- CAS No. 81535-79-7

Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-

Cat. No.: B14428217
CAS No.: 81535-79-7
M. Wt: 459.4 g/mol
InChI Key: XTICJIPQRISGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-: is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a complex organic moiety, which includes a tributylstannyl group and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- typically involves the reaction of a silane precursor with a stannylated alkyne. The reaction conditions often require the use of a catalyst to facilitate the formation of the desired product. For instance, a common method involves the use of a palladium catalyst in the presence of a base to promote the coupling reaction between the silane and the stannylated alkyne.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silane derivatives.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- is used as a reagent for introducing silane groups into organic molecules. It is also employed in cross-coupling reactions to form carbon-silicon bonds.

Biology and Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules. It can also be used in the development of diagnostic tools and imaging agents.

Industry: In the materials science industry, this compound is used in the production of advanced materials such as silicones and siloxanes. It is also utilized in the fabrication of electronic components and coatings.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- involves its interaction with specific molecular targets. The silane group can form strong bonds with oxygen and fluorine atoms, making it useful in various chemical reactions. The stannyl group can participate in cross-coupling reactions, facilitating the formation of new carbon-silicon bonds. These interactions are mediated by the compound’s ability to act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

    Trimethylsilylacetylene: Another organosilicon compound with similar reactivity.

    Tributylstannylacetylene: A stannylated alkyne with similar applications in organic synthesis.

    Dimethylphenylsilane: A simpler silane compound with different reactivity.

Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- is unique due to the presence of both silane and stannyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various synthetic applications.

Properties

CAS No.

81535-79-7

Molecular Formula

C21H44OSiSn

Molecular Weight

459.4 g/mol

IUPAC Name

tert-butyl-dimethyl-(3-tributylstannylprop-2-ynoxy)silane

InChI

InChI=1S/C9H17OSi.3C4H9.Sn/c1-7-8-10-11(5,6)9(2,3)4;3*1-3-4-2;/h8H2,2-6H3;3*1,3-4H2,2H3;

InChI Key

XTICJIPQRISGDS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.